N,N-Dibenzyl-2-methoxy-3,5-dimethyl-1-benzofuran-6-amine is a complex organic compound notable for its unique structure and potential applications in various scientific fields. This compound belongs to a class of benzofuran derivatives, which are characterized by their fused benzene and furan rings. The specific arrangement of functional groups contributes to its chemical properties and biological activities.
The compound can be synthesized through organic reactions involving specific starting materials, such as 2-methoxy-3,5-dimethylbenzofuran and benzylamine. The synthesis typically requires controlled conditions to ensure high yield and purity.
N,N-Dibenzyl-2-methoxy-3,5-dimethyl-1-benzofuran-6-amine is classified as an amine due to the presence of an amino group in its structure. It is also categorized under heterocyclic compounds due to the inclusion of a furan ring in its molecular framework.
The primary method for synthesizing N,N-Dibenzyl-2-methoxy-3,5-dimethyl-1-benzofuran-6-amine involves the reaction of 2-methoxy-3,5-dimethylbenzofuran with benzylamine. This reaction is typically facilitated by a catalyst and conducted under controlled temperature and pressure conditions to optimize yield.
The industrial synthesis may utilize automated reactors and continuous flow systems to enhance production efficiency while minimizing waste.
The molecular formula of N,N-Dibenzyl-2-methoxy-3,5-dimethyl-1-benzofuran-6-amine is C25H25NO2. The compound features a complex structure that includes:
| Property | Value |
|---|---|
| CAS Number | 103494-32-2 |
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | N,N-Dibenzyl-2-methoxy-3,5-dimethyl-1-benzofuran-6-amine |
| InChI | InChI=1S/C25H25NO2/c1-18... |
| Canonical SMILES | CC1=CC2=C(C=C1N(CC3=CC=CC=C3)CC4=CC=CC=C4)OC(=C2C)OC |
N,N-Dibenzyl-2-methoxy-3,5-dimethyl-1-benzofuran-6-amine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N,N-Dibenzyl-2-methoxy-3,5-dimethyl-1-benzofuran-6-amine involves its interaction with specific biological targets. It may bind to receptors or enzymes, modulating their activity and resulting in various biological effects. Detailed studies are required to fully elucidate these mechanisms and their implications for therapeutic applications.
Key chemical properties include:
Further analyses such as melting point, boiling point, and spectral data (e.g., Nuclear Magnetic Resonance spectroscopy) would provide additional insights into its physical characteristics.
N,N-Dibenzyl-2-methoxy-3,5-dimethyl-1-benzofuran-6-amine has several scientific applications:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7